molecular formula C15H20N4O3S B2470168 N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide CAS No. 1903049-10-4

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide

Cat. No.: B2470168
CAS No.: 1903049-10-4
M. Wt: 336.41
InChI Key: KWGQJWJCXQLWPJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a phenyl group, a sulfonamide group, and an oxadiazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and oxadiazole groups, and finally the sulfonamide group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment to ensure consistency and scalability .

Chemical Reactions Analysis

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from damage.

Comparison with Similar Compounds

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide can be compared with other similar compounds, such as:

    N,N-dimethyl-4-phenylpyrrolidine-1-sulfonamide: Lacks the oxadiazole ring, resulting in different chemical properties and biological activity.

    3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide: Lacks the N,N-dimethyl group, which may affect its solubility and reactivity.

    N,N-dimethyl-3-(1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide: The position of the methyl group on the oxadiazole ring is different, potentially altering its chemical behavior and interactions.

Properties

IUPAC Name

N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-16-15(22-17-11)14-10-19(23(20,21)18(2)3)9-13(14)12-7-5-4-6-8-12/h4-8,13-14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGQJWJCXQLWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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